molecular formula C11H12O6 B8304464 3-(Methoxycarbonyl)-5-(ethoxycarbonyl)-6-methyl-2-pyrone

3-(Methoxycarbonyl)-5-(ethoxycarbonyl)-6-methyl-2-pyrone

Cat. No.: B8304464
M. Wt: 240.21 g/mol
InChI Key: QARRXFALWPGFNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methoxycarbonyl)-5-(ethoxycarbonyl)-6-methyl-2-pyrone is a useful research compound. Its molecular formula is C11H12O6 and its molecular weight is 240.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12O6

Molecular Weight

240.21 g/mol

IUPAC Name

3-O-ethyl 5-O-methyl 2-methyl-6-oxopyran-3,5-dicarboxylate

InChI

InChI=1S/C11H12O6/c1-4-16-10(13)7-5-8(9(12)15-3)11(14)17-6(7)2/h5H,4H2,1-3H3

InChI Key

QARRXFALWPGFNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=O)C(=C1)C(=O)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using the procedure described by Baker et al., Journ. of Chem. Soc. Perkin Trans. 1, 3, 677-685 (1979), ethyl cyanoacetate (3.5 g, 0.031 mol) was added to NaOMe solution (prepared from 0.72 g of sodium metal in 50 ml of MeOH), followed by 1 (5.77 g, 0.031 mol). The mixture was refluxed for 15 minutes, cooled and divided into two equal parts. The first portion was acidified with 2N HCl to pH 2-3 and extracted with CH2Cl2. The extracts were washed, dried over MgSO4, and evaporated to give an orange-colored solid. After decolorizing with Nuchar activated carbon in ethyl acetate and recrystallizing from EtOAc-hexane, white, fluffy crystals, of 3-(methoxycarbonyl)-5-(ethoxycarbonyl)-6-methyl-2-pyrone were obtained: 0.22 g, 6% yield; mp=94°-96° C.; NMR (DMSO-d6) δ 1.2-1.5 (t, 3H), 2.7 (s, 3H), 3.8 (s, 3H), 4.1-4.6 (q, 2H), 8.5 (s, 1H); IR (KBr) 1700-1730 cm-1 (C=O of Me and Et ester), 1770 cm-1 (C=O of pyrone).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
50 mL
Type
reactant
Reaction Step One
Name
1
Quantity
5.77 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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